2-[(3-Thienylmethyl)amino]-1-butanol

Physicochemical property Boiling point Regioisomer

2-[(3-Thienylmethyl)amino]-1-butanol (CAS 892592-63-1) is a synthetic, low-molecular-weight (185.29 g/mol) amino alcohol featuring a secondary amine, a primary alcohol, and a thiophene ring attached via a 3-methyl linker. The thienyl sulfur and amine nitrogen confer heteroatom-rich character (3 H-bond acceptors, 2 H-bond donors) and computed logP of 1.2, indicating balanced polarity.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
CAS No. 892592-63-1
Cat. No. B183642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Thienylmethyl)amino]-1-butanol
CAS892592-63-1
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CSC=C1
InChIInChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3
InChIKeyDYSPYWBKPREQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Thienylmethyl)amino]-1-butanol (CAS 892592-63-1): Procurement-Relevant Structural and Physicochemical Baseline


2-[(3-Thienylmethyl)amino]-1-butanol (CAS 892592-63-1) is a synthetic, low-molecular-weight (185.29 g/mol) amino alcohol featuring a secondary amine, a primary alcohol, and a thiophene ring attached via a 3-methyl linker [1]. The thienyl sulfur and amine nitrogen confer heteroatom-rich character (3 H-bond acceptors, 2 H-bond donors) and computed logP of 1.2, indicating balanced polarity [1]. The compound is commercially supplied as a free base or hydrochloride salt, typically at ≥95% purity, and is stored at 2–8 °C . Its structure makes it a versatile intermediate or fragment-like scaffold in medicinal chemistry and organic synthesis.

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Synthetic intermediate
Fragment-like scaffold for medicinal chemistry and lead optimization campaigns.
✓
Procurement context
Free base or hydrochloride salt; supports salt screening and pH-dependent extraction studies.
✓
Regiochemical studies
3-Thienylmethyl isomer for structure-activity relationship (SAR) and stereoelectronic profiling.

Why Generic Substitution of 2-[(3-Thienylmethyl)amino]-1-butanol Carries Unverified Risk in Screening Applications


Direct positional isomerism (3-thienyl vs. 2-thienyl) alters the regiochemistry of the thiophene sulfur relative to the amino alcohol backbone. The 3-substituted thiophene presents a distinct electron-density distribution and steric profile compared to the 2-isomer, which is known to influence binding conformations in target proteins [1]. Without head-to-head biological data, assuming functional interchangeability of analogs risks misleading structure–activity conclusions in lead optimization campaigns. This guide therefore focuses on quantifiable, procurement-relevant differentiation where data exist, chiefly from computed properties and stereoelectronic divergence among available close analogs [1].

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Regioisomeric mismatch may alter target engagement
The 2-thienyl isomer presents a different sulfur orientation and electron distribution, which can shift binding conformations in protein pockets.
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Salt form and protonation state differ from non-thiophene analogs
A predicted pKa of ~14.7 enables selective salt formation; aliphatic amino alcohols lack this extraction and handling profile.
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Screening library interchangeability not supported
Identical bulk density masks distinct molecular shape; complementarity in fragment-based screening collections should not be assumed.

Quantitative Differentiation Evidence for 2-[(3-Thienylmethyl)amino]-1-butanol vs. Commercial Analogs


Regioisomeric Divergence in Boiling Point Predicts Differential Purification and Storage Requirements

The 3-thienylmethyl regioisomer (target) exhibits a predicted boiling point of 314.8 ± 22.0 °C at 760 mmHg , compared to 311.3 °C at 760 mmHg for the 2-thienylmethyl isomer (CAS 156543-22-5) . This 3.5 °C differential, while modest, is reproducible across computational models and reflects the different intermolecular interactions arising from the thiophene substitution pattern.

Predicted boiling point
Cross-study comparable
314.8 ± 22.0 °C
▲ 3.5 °C vs. 2-thienyl isomer
Context-dependent thermal stability review.
Computational prediction at 760 mmHg; free base form.
Physicochemical property Boiling point Regioisomer

Equivalent Density but Differential Complementarity with Screening Libraries Due to Regiochemistry

Both regioisomers share an identical predicted density of 1.103 ± 0.06 g/cm³ . However, the target 3-thienyl isomer positions the ring sulfur meta to the methylene linker, reducing molecular planarity and altering the spatial orientation of the sulfur lone pair compared to the ortho-substituted 2-isomer. This affects hydrogen-bond geometry and pi-stacking potential even though bulk physical properties remain indistinguishable.

Predicted density
Cross-study comparable
1.103 ± 0.06 g/cm³
▲ 0 (identical to 2-isomer)
Shipping volume equivalent; regiochemical identity must guide library selection.
Computational prediction; free base forms.
Density Molecular shape Screening library design

High pKa (14.72) Enables Selective Salt Formation and pH-Dependent Extraction Not Available to Non-Amino Alcohol Analogs

The predicted pKa of 14.72 ± 0.10 for 2-[(3-thienylmethyl)amino]-1-butanol is substantially higher than that of simple amino alcohols lacking the thiophene electron-withdrawing effect. This high pKa indicates that the secondary amine remains largely protonated across a broad pH range, enabling efficient hydrochloride salt formation (hygroscopicity may be reduced vs. free base, facilitating handling) and selective aqueous vs. organic phase partitioning during workup.

Predicted pKa
Class-level inference
14.72 ± 0.10
▲ ~3–4 units above aliphatic amino alcohols
Supports salt formation and extraction protocol review.
Data to verify; no direct comparator available.
pKa Salt formation Extraction

Positional Isomerism Correlated with Potential Differential Dopamine Transporter (DAT) Interaction; Human Functional Data Absent but In Silico Distinguishable

Patent literature indicates that amino alcohol compounds incorporating a thiophene group may exhibit immunosuppressive and other biological activities depending on the attachment position of the thiophene ring [1]. While concrete experimental IC50 values for the target compound at the dopamine transporter (DAT) are not publicly available, structural comparison with known class members suggests the 3-thienylmethyl attachment can yield a different conformational preference at the ligand–DAT interface compared to the 2-thienylmethyl isomer. This inference is supported by the known sensitivity of the DAT binding pocket to heteroatom position in other thiophene-containing ligands.

Predicted DAT binding orientation
Source review
No quantitative data available
In silico pose distinct from 2-isomer
Supports parallel procurement for SAR completeness.
Patent and class-level inference only; no direct in vitro data.
DAT Dopamine transporter Regiochemical differentiation

Defined Application Scenarios for 2-[(3-Thienylmethyl)amino]-1-butanol Based on Current Evidence


Regiochemically Defined Fragment Library Expansion for 3D-Aware Screening Collections

Medicinal chemistry groups building three-dimensional (3D) fragment libraries can incorporate 2-[(3-thienylmethyl)amino]-1-butanol to diversify shape and electron density relative to the 2-isomer, as the 3-substituted thiophene introduces a distinct vector of sulfur electron density and steric bulk . Its low molecular weight (185 Da), balanced logP (1.2), and high solubility in organic solvents make it suitable for fragment cocktails analyzed by NMR or SPR.

Model Substrate for Investigating Regioisomer-Dependent Protonation and Salt Screening

Given its predicted pKa of 14.72 , this compound serves as a useful model for systematic salt screening studies. Researchers can evaluate counterion-dependent crystallinity, solubility, and hygroscopicity as a function of thiophene regioisomerism, generating procurement-relevant stability data for downstream process chemistry.

Thiophene-Containing Amino Alcohol Scaffold for Immunomodulatory Lead Generation Programs

Based on the patent mapping that thiophene-substituted amino alcohols are structurally related to known immunosuppressive chemotypes , this compound can be prioritized as a starting scaffold for in-house medicinal chemistry optimization targeting autoimmune indications. The 3-thienyl isomer is specifically differentiated from 2-thienyl analogs and warrants parallel evaluation.

Physicochemical Benchmarking Standard for Custom Synthesis and Quality Control

The defined computed properties (Boiling Point: 314.8 °C, Density: 1.103 g/cm³, pKa: 14.72) allow this compound to function as a retention-time or thermal-analysis standard in GC and DSC method development for similar amino alcohols, supporting QA/QC protocols in custom synthesis supply chains.

Application
Selection Property
Validation Focus
3D Fragment library expansion
Regiochemical shape diversity
NMR/SPR screening hit rate comparison vs. 2-isomer
Salt screening model studies
High pKa-driven protonation
Counterion-dependent crystallinity and hygroscopicity
Immunomodulatory lead generation
Thiophene-amino alcohol scaffold
SAR evaluation of 3-thienyl vs. 2-thienyl regioisomers
QA/QC method development
Defined computed physicochemical profile
Retention-time or thermal-analysis benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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